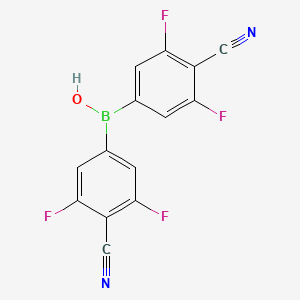
Bis(4-cyano-3,5-difluorophenyl)borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-cyano-3,5-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron, cyano, and difluorophenyl groups, which contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic acid typically involves the reaction of 4-cyano-3,5-difluorophenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include mild temperatures and the presence of a base, such as potassium carbonate, to promote the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .
化学反应分析
Types of Reactions
Bis(4-cyano-3,5-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include boronic acids, amines, and substituted phenyl derivatives, which can be further utilized in various chemical syntheses .
科学研究应用
Bis(4-cyano-3,5-difluorophenyl)borinic acid has several scientific research applications:
作用机制
The mechanism of action of Bis(4-cyano-3,5-difluorophenyl)borinic acid involves its ability to form stable complexes with various metal catalysts, facilitating catalytic reactions such as the Suzuki-Miyaura coupling . The presence of cyano and difluorophenyl groups enhances its reactivity and selectivity in these reactions .
相似化合物的比较
Similar Compounds
4-Cyano-3,5-difluorophenylboronic acid: Shares similar structural features but lacks the additional borinic acid functionality.
3,5-Difluorophenylboronic acid: Similar in structure but without the cyano group.
Uniqueness
Bis(4-cyano-3,5-difluorophenyl)borinic acid is unique due to the combination of cyano, difluorophenyl, and borinic acid groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs .
生物活性
Bis(4-cyano-3,5-difluorophenyl)borinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.
This compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. The presence of cyano and difluoro groups enhances its electronic properties, which may influence its biological activity.
Biological Mechanisms
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. It has been noted for its potential as an enzyme inhibitor or receptor modulator, which may lead to various therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can act on receptors that mediate physiological responses, potentially altering signaling pathways.
Biological Activity Data
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations, indicating its potential as an antibacterial agent.
- Cancer Research : In vitro studies revealed that the compound induced apoptosis in several cancer cell lines. The mechanism involved the inhibition of key proteins in the apoptotic pathway, suggesting its utility in cancer therapy.
- Enzyme Interaction : Research indicated that this compound effectively inhibited the 26S proteasome. This inhibition is linked to the regulation of protein degradation pathways crucial for cancer cell survival.
属性
IUPAC Name |
bis(4-cyano-3,5-difluorophenyl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5BF4N2O/c16-11-1-7(2-12(17)9(11)5-20)15(22)8-3-13(18)10(6-21)14(19)4-8/h1-4,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISHTUYDOOXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C#N)F)(C2=CC(=C(C(=C2)F)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














